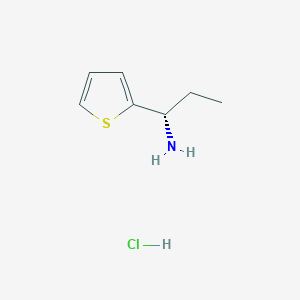

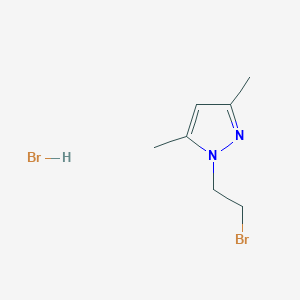

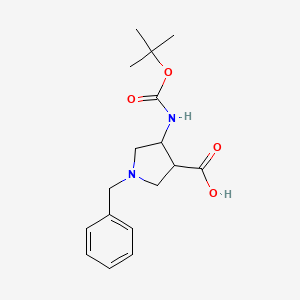

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1-(thiophen-2-yl)propan-1-amine hydrochloride, also known as 2-aminotetralin hydrochloride, is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is structurally similar to the neurotransmitter dopamine. The compound has been found to have potential applications in the field of drug discovery and development, particularly in the study of neurological disorders.

Applications De Recherche Scientifique

Generation of Structurally Diverse Library

A study by Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, as a starting material for various alkylation and ring closure reactions. This process generated a structurally diverse library of compounds, indicating the potential of thiophen-2-yl)propan-1-amine derivatives for synthesizing a wide array of chemical entities for further research applications (Roman, 2013).

Identification and Derivatization of Cathinones

Nycz et al. (2016) identified novel hydrochloride salts of cathinones and demonstrated their derivatization through spectroscopic studies. This research underscores the utility of thiophen-2-yl)propan-1-amine derivatives in identifying and modifying cathinones, contributing to forensic science and analytical chemistry applications (Nycz, Paździorek, Małecki, & Szala, 2016).

Responsive DNA-Binding Polymers

Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative showing potential as a theranostic gene delivery vehicle. This research highlights the application of thiophen-2-yl)propan-1-amine derivatives in developing polymers that can bind DNA, offering avenues for gene therapy and molecular diagnostics (Carreon, Santos, Matson, & So, 2014).

Anti-Diabetic and Anti-Inflammatory Activities

Gopi and Dhanaraju (2018) investigated novel Mannich base derivatives for their anti-diabetic and anti-inflammatory activities, showcasing the therapeutic potential of thiophen-2-yl)propan-1-amine derivatives in treating diabetes and inflammation (Gopi & Dhanaraju, 2018).

Antibacterial and Antifungal Activities

Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antibacterial and antifungal activities. This study demonstrates the potential of thiophen-2-yl)propan-1-amine derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Chemical Amide Synthesis

El Dine et al. (2015) developed an efficient method for direct amide bond synthesis between carboxylic acids and amines using a derivative of thiophen-2-yl)propan-1-amine as a catalyst. This research contributes to peptide synthesis and the broader field of organic chemistry (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Propriétés

IUPAC Name |

(1S)-1-thiophen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIODSNVYODEXGF-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)

![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2837932.png)